molecular formula C12H11ClN2O4 B060514 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline CAS No. 189746-21-2

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

Cat. No. B060514
M. Wt: 282.68 g/mol
InChI Key: VZVNAHCSVNVONJ-UHFFFAOYSA-N
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Description

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline is a chemical compound with the molecular formula C12H11ClN2O4 . It has a molecular weight of 282.68 .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline consists of a quinoline core with chlorine, methyl, nitro, and methoxy functional groups attached at various positions .


Physical And Chemical Properties Analysis

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline has a density of 1.4±0.1 g/cm³, a boiling point of 429.0±40.0 °C at 760 mmHg, and a flash point of 213.2±27.3 °C . It has 6 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds . Its ACD/LogP is 3.60 .

Scientific Research Applications

  • Synthesis of Marine Alkaloids : One study demonstrates the transformation of 6,7-Dimethoxy-4-methyl-5-nitroquinoline into various compounds, which have been converted into marine alkaloids like batzelline C and isobatzelline C. This research provides insight into synthetic routes that could be used for drug discovery and development in marine pharmacology (Roberts, Álvarez, & Joule, 1996).

  • Bioreductive Activation : A study on 2-aryl-6-methyl-5-nitroquinoline derivatives as potential prodrug systems for bioreductive activation explores novel compounds synthesized for this purpose. This research is significant for developing new drug delivery systems, especially in the context of cancer therapeutics (Couch, Burke, Knox, & Moody, 2008).

  • Anticancer Activity of Platinum(II) Complexes : The anticancer potential of various platinum(II) complexes, including those with 5-chloro-7-iodo-8-quinolinol, is explored in another study. This research could be instrumental in the development of new anticancer drugs, highlighting the role of quinoline derivatives in medicinal chemistry (Živković et al., 2018).

  • Synthesis of Hypoxia-Selective Antitumor Agents : A study reports the synthesis of isomeric 4-[[3-(dimethylamino)propyl]amino]nitroquinolines as hypoxia-selective cytotoxins. This research contributes to the development of drugs targeting hypoxic tumor cells, a significant challenge in cancer treatment (Denny et al., 1992).

properties

IUPAC Name

5-chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-6-4-9(19-3)14-12-7(15(16)17)5-8(18-2)11(13)10(6)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVNAHCSVNVONJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2[N+](=O)[O-])OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450199
Record name 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

CAS RN

189746-21-2
Record name 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189746-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline, 5-chloro-2,6-dimethoxy-4-methyl-8-nitro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.435
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 20-liter reactor equipped with a mechanical stirrer, thermowatch, and condenser was charged with triethylphosphate (6.3 liters) and 2,6-dimethoxy-5-chloro-4-methylquinoline (5) (500 g, 2.11 moles). Phosphorous pentoxide (1.052 kg, 7.11 moles) was added in one portion and the resulting slurry stirred for 60 minutes. Reaction temperature was adjusted to 35° C. and solid potassium nitrate (0.423 kg, 4.21 moles) added in one portion. N-hexane is added and the reaction temperature was maintained at 35-40° C. for 2 hours. Methanol (4.2 liters) was added and the mixture heated to reflux and held for 1 hour. The yellow slurry was cooled to 0-5° C. and held for 2 hours. The product was collected by suction filtration, washed with water to neutral pH, then methanol, air dried and oven dried at 60-70° C. to yield the title compound 350 g (68%); mp 199-200° C.;
Quantity
6.3 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
1.052 kg
Type
reactant
Reaction Step Two
Quantity
0.423 kg
Type
reactant
Reaction Step Three
[Compound]
Name
N-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.2 L
Type
solvent
Reaction Step Five
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline
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5-Chloro-2,6-dimethoxy-4-methyl-8-nitroquinoline

Citations

For This Compound
3
Citations
H Shiraki, MP Kozar, V Melendez… - Journal of Medicinal …, 2011 - ACS Publications
In an attempt to separate the antimalarial activity of tafenoquine (3) from its hemolytic side effects in glucose-6-phosphate dehydrogenase (G6PD) deficiency patients, a series of 5-aryl-8…
Number of citations: 100 pubs.acs.org
VM Alves, E Muratov, D Fourches, J Strickland… - Toxicology and applied …, 2015 - Elsevier
Repetitive exposure to a chemical agent can induce an immune reaction in inherently susceptible individuals that leads to skin sensitization. Although many chemicals have been …
Number of citations: 84 www.sciencedirect.com
RD Kavthe, JRA Kincaid… - … Sustainable Chemistry & …, 2022 - ACS Publications
An 11-step, 8-pot synthesis of the antimalarial drug tafenoquine succinate was achieved in 42% overall yield using commercially available starting materials. Compared to the previous …
Number of citations: 4 pubs.acs.org

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